

# An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)ethanamine

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## Compound of Interest

Compound Name: 2-(4-Methylpiperazin-1-yl)ethanamine

Cat. No.: B1211737

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CAS Number: 934-98-5

This technical guide provides a comprehensive overview of **2-(4-Methylpiperazin-1-yl)ethanamine**, a versatile building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and applications in the development of novel therapeutics.

## Chemical and Physical Properties

**2-(4-Methylpiperazin-1-yl)ethanamine**, also known by its synonyms 2-(4-Methylpiperazin-1-yl)ethylamine, 2-(4-Methyl-1-piperazinyloxy)ethanamine, and 4-(2-Aminoethyl)-1-methylpiperazine, is a key intermediate in the synthesis of a wide range of biologically active molecules.<sup>[1]</sup> Its physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	934-98-5	[1]
Molecular Formula	C <sub>7</sub> H <sub>17</sub> N <sub>3</sub>	[1]
Molecular Weight	143.23 g/mol	[1]
Appearance	Colorless to light yellow clear liquid	[2]
Physical State (at 20°C)	Liquid	[2]
Boiling Point	215.4 °C at 760 mmHg	
Flash Point	83 °C	[3]
Specific Gravity (20/20)	0.93	[3]
Purity	Commercially available at >95.0%	[2]

## Synthesis and Handling

### Synthesis Protocol:

While specific, detailed industrial synthesis protocols for **2-(4-Methylpiperazin-1-yl)ethanamine** are often proprietary, a representative synthetic route involves the cyclization of N,N-di(2-chloroethyl)methylamine with aqueous hydrazine.[4][5] Another common approach for similar structures involves the reduction of a nitroso-piperazine precursor.[5]

A general laboratory-scale synthesis for a related compound, 1-amino-4-methylpiperazine, which provides insight into the potential synthesis of the title compound, is as follows:

Reaction: Reduction of 1-methyl-4-nitrosopiperazine.

### Materials:

- 1-methyl-4-nitrosopiperazine
- Zinc powder

- Ammonium chloride
- Water
- Carbon dioxide

#### Procedure:

- A solution of 1-methyl-4-nitrosopiperazine in water is placed in an autoclave.
- Ammonium chloride is added to the solution.
- The system is charged with carbon dioxide.
- The mixture is heated to approximately 35°C with stirring.
- Zinc powder is added portion-wise while maintaining the temperature and pressure.
- After the addition of zinc is complete, the reaction mixture is stirred for an additional 30 minutes.
- The resulting zinc carbonate is filtered off.
- Water is removed from the filtrate under reduced pressure, and the product is isolated by vacuum distillation.[5]

#### Handling and Storage:

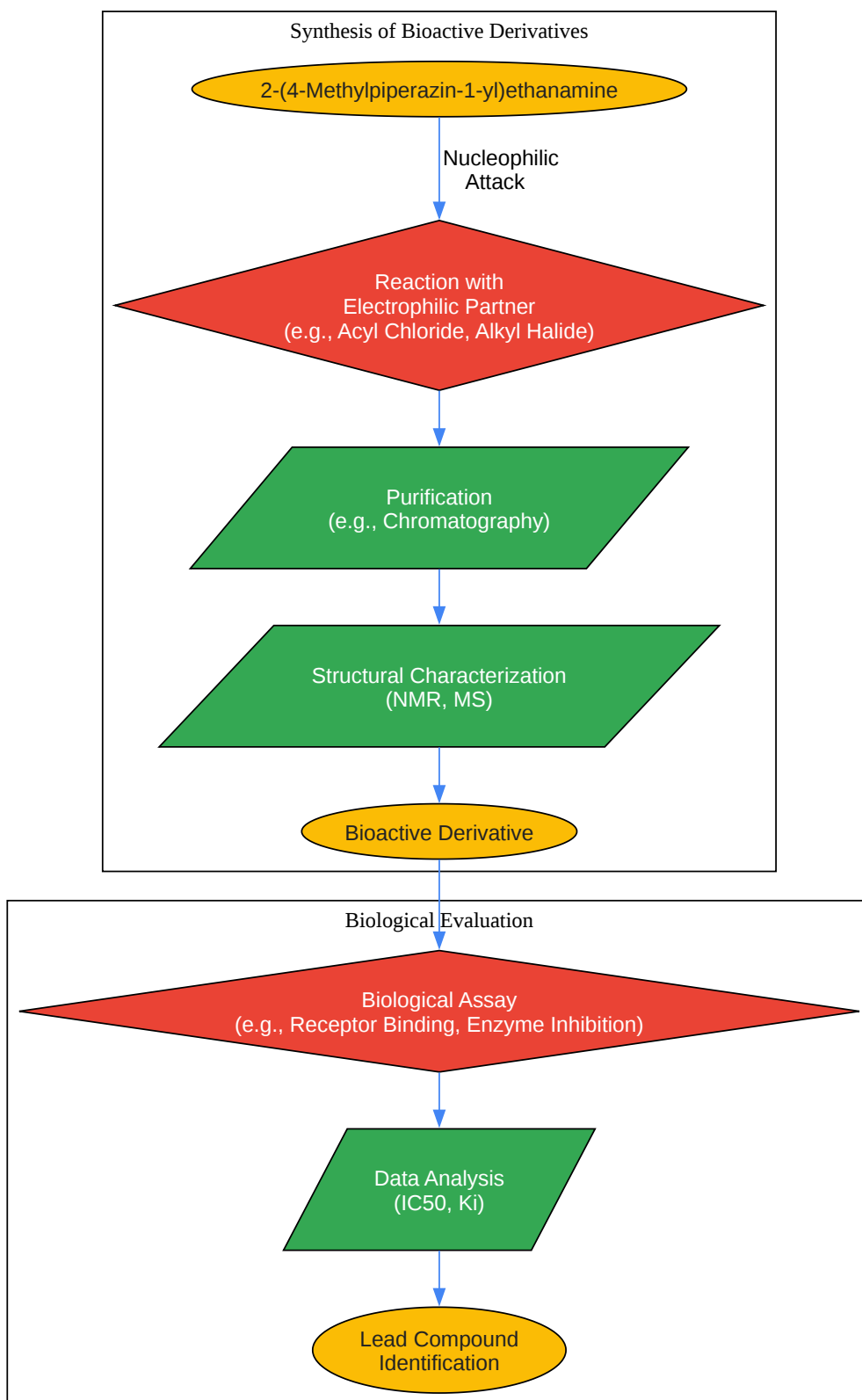
**2-(4-Methylpiperazin-1-yl)ethanamine** is a combustible liquid and is corrosive, causing severe skin burns and eye damage.[2] It is also harmful if swallowed. Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

The compound is air-sensitive and should be stored under an inert gas atmosphere.[2] It is recommended to store it at room temperature in a cool, dark, and dry place.[2]

## Applications in Drug Development and Research

**2-(4-Methylpiperazin-1-yl)ethanamine** serves as a crucial scaffold in the synthesis of a variety of pharmaceutical agents due to the favorable pharmacokinetic properties often imparted by the piperazine moiety.

Workflow for Derivative Synthesis in Drug Discovery:



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Caption: General workflow for the synthesis and biological evaluation of derivatives of **2-(4-methylpiperazin-1-yl)ethanamine**.

Derivatives of this compound have been investigated for a range of therapeutic applications:

- **Antimicrobial Agents:** The piperazine ring is a common feature in antimicrobial drugs. Novel derivatives of **2-(4-methylpiperazin-1-yl)ethanamine** have been synthesized and evaluated for their antibacterial and antifungal activities.[\[6\]](#)[\[7\]](#)
- **Anticancer Agents:** The **2-(4-methylpiperazin-1-yl)ethanamine** moiety has been incorporated into molecules targeting various cancer-related pathways. For instance, it is a component of dual Src/Abl kinase inhibitors, which have shown potent antitumor activity in preclinical models.[\[8\]](#)
- **Central Nervous System (CNS) Disorders:** The piperazine structure is prevalent in drugs targeting the CNS. Derivatives of **2-(4-methylpiperazin-1-yl)ethanamine** have been explored for their potential as selective antagonists for serotonin (5-HT<sub>1A</sub>) and dopamine (D<sub>2</sub>) receptors, which are implicated in various neurological and psychiatric conditions.[\[9\]](#)

## Experimental Protocols

Representative Experimental Protocol: Acetylcholinesterase Inhibition Assay

Given that derivatives of **2-(4-methylpiperazin-1-yl)ethanamine** have been investigated as potential treatments for Alzheimer's disease, a common in vitro assay is the determination of acetylcholinesterase (AChE) inhibition. The following is a representative protocol based on the Ellman method.[\[10\]](#)

Objective: To determine the in vitro inhibitory activity of a synthesized derivative against AChE.

Materials:

- Acetylcholinesterase (AChE) from electric eel
- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

- Synthesized **2-(4-methylpiperazin-1-yl)ethanamine** derivative
- Donepezil (positive control)
- Phosphate buffer (pH 8.0)
- 96-well microplate reader

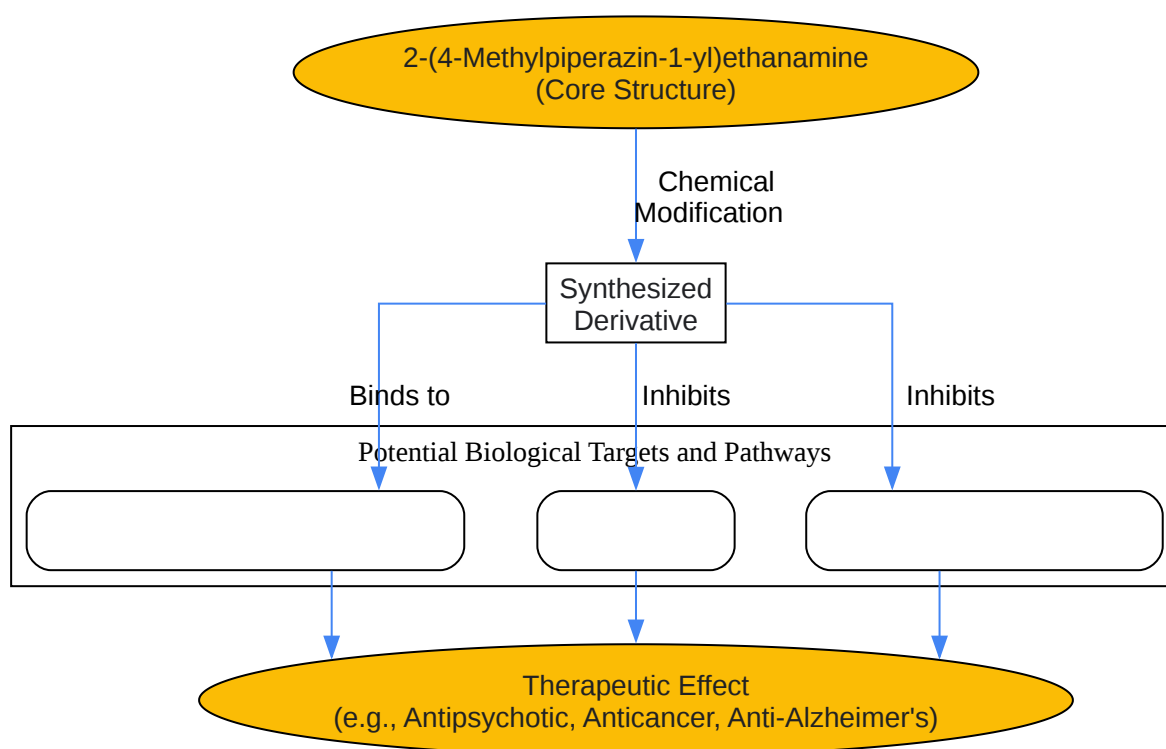
#### Procedure:

- Prepare stock solutions of the test compound and donepezil in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
- Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
- Add the DTNB solution to each well.
- Initiate the reaction by adding the substrate, ATCI.
- Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
- The rate of the reaction is determined by the change in absorbance over time.
- The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
- The IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.<sup>[10]</sup>

#### Signaling Pathway Involvement:

The piperazine moiety is a versatile scaffold that can be modified to interact with a variety of biological targets. The specific signaling pathway modulated depends on the overall structure

of the final molecule.



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Caption: Potential biological targets and pathways for derivatives of **2-(4-Methylpiperazin-1-yl)ethanamine**.

For instance, certain derivatives have shown antagonist activity at 5-HT<sub>1A</sub> and D<sub>2</sub> receptors, suggesting an interaction with G-protein coupled receptor (GPCR) signaling cascades.[9] Other derivatives act as ATP-competitive inhibitors of Src/Abl kinases, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[8] The inhibitory action of some derivatives on acetylcholinesterase directly increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy in Alzheimer's disease.[10]

## Conclusion

**2-(4-Methylpiperazin-1-yl)ethanamine** is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its favorable structural and physicochemical properties make it an attractive scaffold for the synthesis of novel therapeutic agents targeting a wide range of diseases, including infectious diseases, cancer, and central nervous system disorders. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their endeavors to develop the next generation of medicines.

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